4-Hydroxybutyl 2-hydroxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybutyl 2-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down into 4-hydroxybenzoic acid and butanol in the presence of water and an acid or base catalyst.
Oxidation: Conversion to corresponding quinones under oxidative conditions.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: 4-Hydroxybenzoic acid and butanol.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
4-Hydroxybutyl 2-hydroxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of 4-hydroxybutyl 2-hydroxybenzoate is not fully understood. it is proposed to act by inhibiting DNA and RNA synthesis, as well as enzymes like ATPase and phosphotransferase in some bacterial species . It may also interfere with membrane transport processes by disrupting the lipid bilayer, leading to the leakage of intracellular constituents .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate:
Propyl 4-hydroxybenzoate:
Uniqueness
4-Hydroxybutyl 2-hydroxybenzoate is unique among its similar compounds due to its longer butyl chain, which may confer different solubility and antimicrobial properties. This makes it particularly effective in certain formulations where other parabens might not be as effective .
Properties
CAS No. |
13461-42-2 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-hydroxybutyl 2-hydroxybenzoate |
InChI |
InChI=1S/C11H14O4/c12-7-3-4-8-15-11(14)9-5-1-2-6-10(9)13/h1-2,5-6,12-13H,3-4,7-8H2 |
InChI Key |
QSXUEUPCEGOEKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCO)O |
Origin of Product |
United States |
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